molecular formula C20H16ClN3O4 B2539286 Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 946209-98-9

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2539286
CAS No.: 946209-98-9
M. Wt: 397.82
InChI Key: ACDZDGOTGNGYKI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzamido group, a phenyl group, and a dihydropyridazine ring. Its molecular formula is C18H14ClN3O4.

Preparation Methods

The synthesis of Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the synthesis may begin with the reaction of ethyl cyanoacetate with hydrazine hydrate to form the dihydropyridazine ring. This intermediate is then reacted with 2-chlorobenzoyl chloride and phenylhydrazine under controlled conditions to yield the target compound .

Chemical Reactions Analysis

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets involved .

Comparison with Similar Compounds

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[(2-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)14-10-6-7-11-15(14)21)12-17(25)24(23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDZDGOTGNGYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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